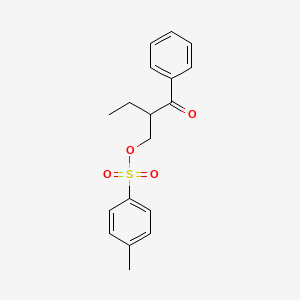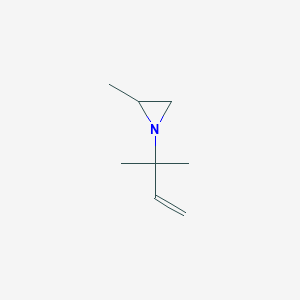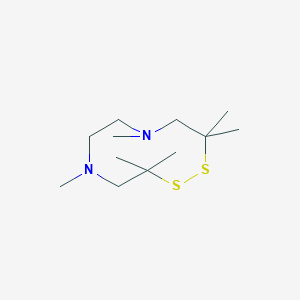![molecular formula C13H13N3O4S B12537624 Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- CAS No. 653570-16-2](/img/structure/B12537624.png)
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- is a nitrogen-containing heterocyclic aromatic compound. It is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also contains a tert-butylthio group at the 8-position and two nitro groups at the 5 and 7 positions. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. For the specific synthesis of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-, additional steps are required to introduce the tert-butylthio and nitro groups. These steps may involve:
Nitration: Introducing nitro groups at the desired positions using a mixture of concentrated nitric and sulfuric acids.
Thioetherification: Introducing the tert-butylthio group using tert-butylthiol and a suitable base.
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be used to facilitate the reactions. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: Formation of 8-aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Cyclization: Formation of fused heterocyclic compounds.
科学研究应用
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiparasitic and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its entry into cells. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes.
相似化合物的比较
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-: A compound with a methyl group at the 2-position instead of nitro groups.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8-position, known for its antimicrobial properties.
The unique combination of tert-butylthio and nitro groups in Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
653570-16-2 |
|---|---|
分子式 |
C13H13N3O4S |
分子量 |
307.33 g/mol |
IUPAC 名称 |
8-tert-butylsulfanyl-5,7-dinitroquinoline |
InChI |
InChI=1S/C13H13N3O4S/c1-13(2,3)21-12-10(16(19)20)7-9(15(17)18)8-5-4-6-14-11(8)12/h4-7H,1-3H3 |
InChI 键 |
OMERWENJSHKGNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
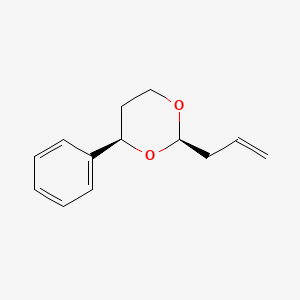

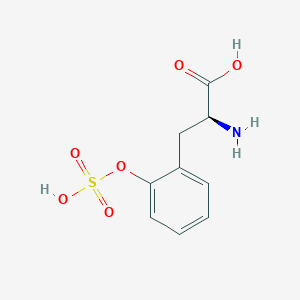
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
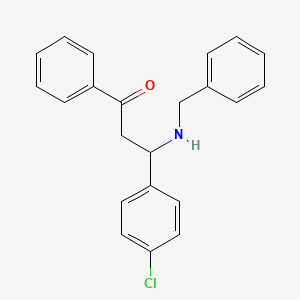
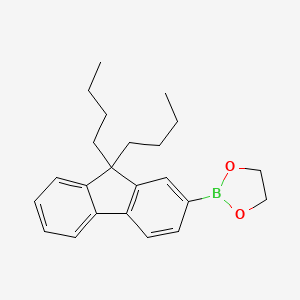
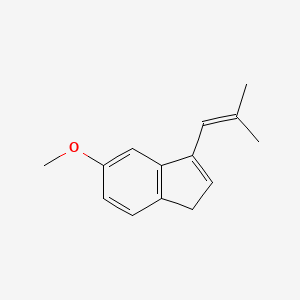
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
